ethyl 2-(4-aminophenyl)propanoate
Overview
Description
ethyl 2-(4-aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and contains an ethyl ester group attached to a 4-aminophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(4-aminophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-nitrophenyl)propionic acid using ethanol as a solvent. The reaction typically requires a reducing agent such as hydrazine hydrate and a catalyst like ferric trichloride hexahydrate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(4-aminophenyl)propionate often involves large-scale reduction reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .
Comparison with Similar Compounds
ethyl 2-(4-aminophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenyl)propionate: Differing by the presence of a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propionate: Differing by the presence of a methoxy group.
Ethyl 2-(4-chlorophenyl)propionate: Differing by the presence of a chloro group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the varying functional groups .
Properties
CAS No. |
32868-25-0 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3 |
InChI Key |
MWBVNWYNXULIDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
32868-25-0 | |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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